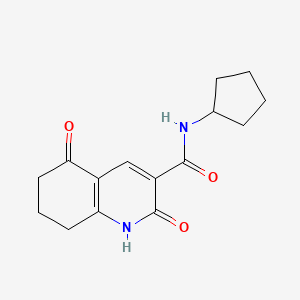

N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

The compound N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to a class of hexahydroquinoline derivatives characterized by a bicyclic core and diverse substituents. The cyclopentyl group at the carboxamide position distinguishes it from other derivatives, which may influence solubility, bioavailability, and biological activity. This article compares this compound with structurally similar analogs, emphasizing substituent effects, molecular properties, and pharmacological relevance.

Properties

IUPAC Name |

N-cyclopentyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-13-7-3-6-12-10(13)8-11(15(20)17-12)14(19)16-9-4-1-2-5-9/h8-9H,1-7H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJLZMMFWGRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Aliphatic Groups : The cyclopentyl group in the main compound likely improves solubility compared to bulky aromatic substituents (e.g., phenyl in ).

- Polymorphism : The N-(3-pyridylmethyl) analog () demonstrates how crystal modifications significantly alter pharmacological activity, emphasizing the need for rigorous solid-state characterization.

Structural and Crystallographic Insights

- Crystal Engineering : Tools like OLEX2 () enable precise analysis of polymorphic forms, critical for optimizing drug candidates .

- Hydrogen Bonding: The 6-bromo analog’s hydrogen bond donor/acceptor count (1/3) and topological polar surface area (70 Ų) suggest moderate solubility, consistent with its antifungal activity .

Biological Activity

N-cyclopentyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of hexahydroquinoline derivatives, including this compound, typically involves the Hantzsch reaction. This method combines various starting materials such as cyclohexanedione derivatives and alkyl acetoacetate compounds in the presence of ammonium acetate . The structural characterization of these compounds is usually performed using techniques like NMR spectroscopy and mass spectrometry.

2.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of hexahydroquinoline derivatives. For instance:

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using the MTT assay on 3T3 cell lines. Among a series of synthesized compounds, specific derivatives showed minimal cytotoxicity while effectively inhibiting inflammatory mediators .

- Mechanism of Action : The selected compounds demonstrated a significant reduction in transforming growth factor-beta 1 (TGF-β1) levels and increased levels of complement proteins C3 and C9 in inflammatory models induced by lipoxygenase . This indicates potential immunomodulatory effects.

2.2 Molecular Docking Studies

Molecular modeling studies have been employed to understand the binding interactions between this compound and target proteins involved in inflammation. For example:

- Binding Affinity : The compound exhibited favorable binding interactions with key amino acids within the active site of TGF-β1. These interactions included hydrophobic contacts and hydrogen bonding .

Case Study: In Vivo Efficacy

In vivo studies have demonstrated the efficacy of hexahydroquinoline derivatives in reducing xylene-induced ear edema in mice models. This model is commonly used to assess anti-inflammatory activity . The results indicated that certain derivatives significantly inhibited edema formation compared to control groups.

4. Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound in comparison with other known compounds:

| Compound Name | Anti-inflammatory Activity | Cytotoxicity Level | Mechanism of Action |

|---|---|---|---|

| N-cyclopentyl-2,5-dioxo... | High | Low | TGF-β1 inhibition |

| Compound A | Moderate | Moderate | NF-kB modulation |

| Compound B | High | Low | IL-6 suppression |

5. Future Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Future studies should focus on:

- Long-term Toxicity Studies : Assessing chronic exposure effects.

- Mechanistic Studies : Elucidating detailed pathways involved in its anti-inflammatory action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.